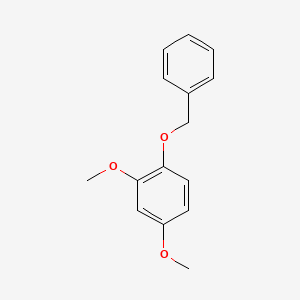
1-(Benzyloxy)-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two methoxy groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like NBS and sodium hydroxide (NaOH) are frequently employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2,4-dimethoxybenzene involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect enzyme activity and signal transduction pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-methoxybenzene: Similar structure but with one less methoxy group.
1-(Benzyloxy)-4-methoxybenzene: Similar structure but with different substitution pattern.
2,4-Dimethoxybenzyl alcohol: Lacks the benzyloxy group but has similar methoxy substitutions.
Uniqueness: 1-(Benzyloxy)-2,4-dimethoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
76335-79-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
2,4-dimethoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16O3/c1-16-13-8-9-14(15(10-13)17-2)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
HRVWMGUWQPXGDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


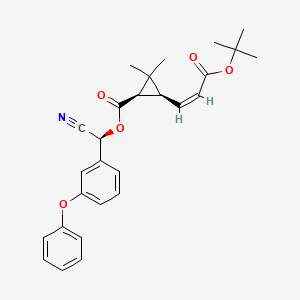
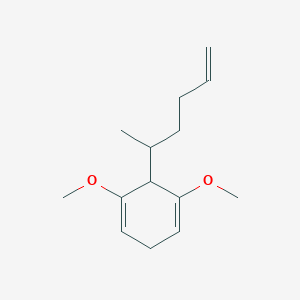
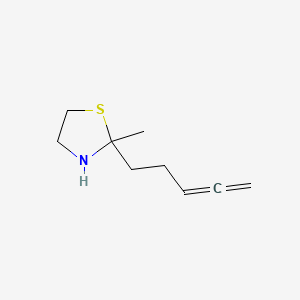

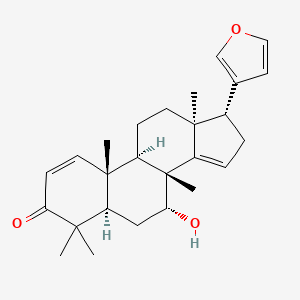
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
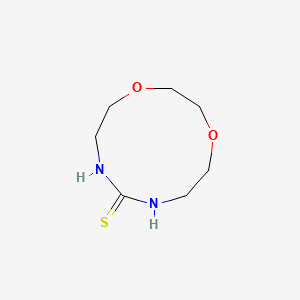
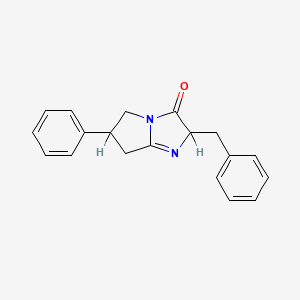
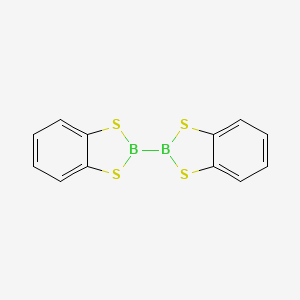
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
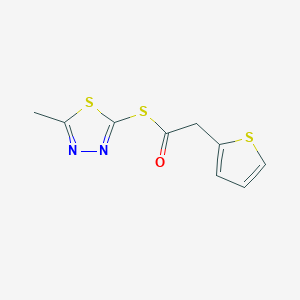
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
